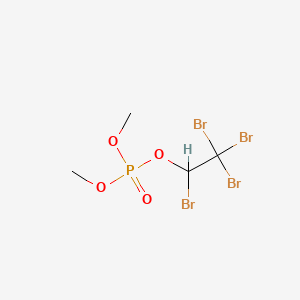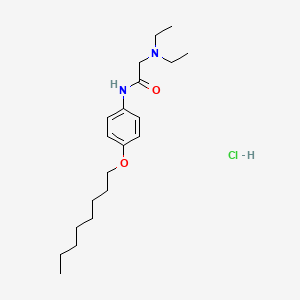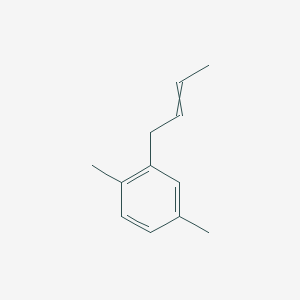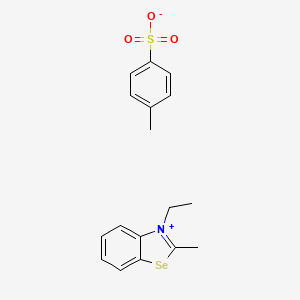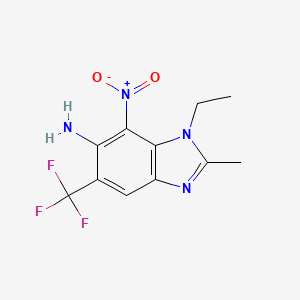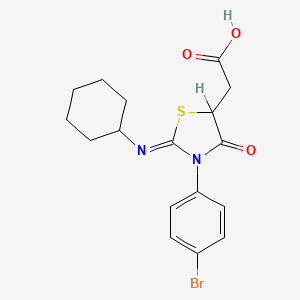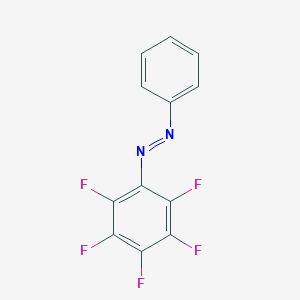
Diazene, (pentafluorophenyl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazene, (pentafluorophenyl)phenyl- is a chemical compound with the molecular formula C12H5F5N2. It is a derivative of diazene, where one phenyl group is substituted with a pentafluorophenyl group. This compound is known for its unique chemical properties due to the presence of both phenyl and pentafluorophenyl groups, which impart distinct electronic and steric characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diazene, (pentafluorophenyl)phenyl- typically involves the reaction of pentafluorophenylhydrazine with phenyl diazonium salts. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the diazene linkage.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Diazene, (pentafluorophenyl)phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives.
Substitution: The phenyl and pentafluorophenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include nitroso compounds, hydrazine derivatives, and substituted phenyl or pentafluorophenyl compounds.
Wissenschaftliche Forschungsanwendungen
Diazene, (pentafluorophenyl)phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of Diazene, (pentafluorophenyl)phenyl- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence pathways related to oxidative stress, signal transduction, and gene expression.
Vergleich Mit ähnlichen Verbindungen
- Diazene, bis(pentafluorophenyl)-
- Diazene, bis(phenyl)-
- Pentafluorophenylhydrazine
Comparison: Diazene, (pentafluorophenyl)phenyl- is unique due to the presence of both phenyl and pentafluorophenyl groups, which provide a balance of electronic and steric effects. This makes it more versatile in chemical reactions compared to its analogs, which may have only phenyl or pentafluorophenyl groups.
Eigenschaften
CAS-Nummer |
40474-31-5 |
|---|---|
Molekularformel |
C12H5F5N2 |
Molekulargewicht |
272.17 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentafluorophenyl)-phenyldiazene |
InChI |
InChI=1S/C12H5F5N2/c13-7-8(14)10(16)12(11(17)9(7)15)19-18-6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
BMCAYVUKZRCOSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene](/img/structure/B14661630.png)
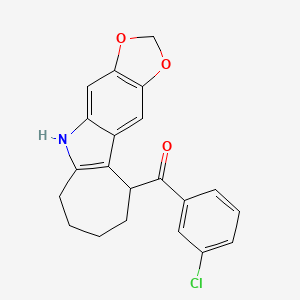

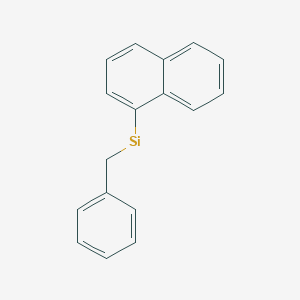
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid](/img/structure/B14661662.png)
![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
